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molecular formula C9H6F3NO B155555 6-Trifluoromethyloxindole CAS No. 1735-89-3

6-Trifluoromethyloxindole

Cat. No. B155555
M. Wt: 201.14 g/mol
InChI Key: LZPKWQOLOCLSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06514981B1

Procedure details

Dimethylsulfoxide (330 mL) was added to 7.9 g of sodium hydride followed by, dropwise, 43.6 g of diethyloxalate. The mixture was heated to 100° C. for 1 hour and cooled to room temperature. 2-Nitro-4-trifluromethyltoluene (31.3 g) was added, the reaction stirred for 30 minutes at room temperature and then heated to 100° C. for 1 hour. The reaction was cooled and poured into a mixture of saturated aqueous ammonium chloride, ethyl acetate and hexane. The organic layer was washed with saturated ammonium chloride, water and brine, dried, and concentrated to give dimethyl
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
7.9 g
Type
reactant
Reaction Step Four
Quantity
330 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(OC(=O)C([O:9][CH2:10][CH3:11])=O)C.[N+:13]([C:16]1[CH:21]=[C:20]([C:22]([F:25])([F:24])[F:23])[CH:19]=[CH:18][C:17]=1C)([O-])=O.[Cl-].[NH4+]>CCCCCC.C(OCC)(=O)C.CS(C)=O>[F:23][C:22]([F:24])([F:25])[C:20]1[CH:21]=[C:16]2[C:17]([CH2:11][C:10](=[O:9])[NH:13]2)=[CH:18][CH:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Two
Name
Quantity
31.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
7.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
330 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heated to 100° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
WASH
Type
WASH
Details
The organic layer was washed with saturated ammonium chloride, water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give dimethyl

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC(C1=CC=C2CC(NC2=C1)=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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